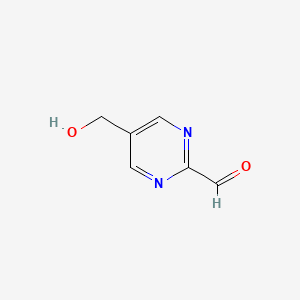![molecular formula C8H11BO2 B11922352 [(4-Methylphenyl)methyl]boronic acid CAS No. 21983-00-6](/img/structure/B11922352.png)
[(4-Methylphenyl)methyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methylbenzyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzyl group substituted with a methyl group at the para position. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-methylbenzyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of 4-methylstyrene followed by oxidation. Another method includes the direct borylation of 4-methylbenzyl halides using pinacolborane in the presence of a catalyst . Electroreductive conditions can also transform benzylic alcohols, aldehydes, and ketones into boronic esters in the presence of pinacolborane .
Industrial Production Methods
Industrial production of (4-methylbenzyl)boronic acid typically involves large-scale hydroboration processes, where the reaction conditions are optimized for high yield and purity. The use of efficient catalysts and controlled reaction environments ensures the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-methylbenzyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group into a hydroxyl group.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(4-methylbenzyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-methylbenzyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as a sensor and in various biochemical applications. The boronic acid group interacts with amino acid residues that can donate electron pairs, such as serine and histidine, allowing it to bind with high affinity to specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4-methoxyphenylboronic acid
- 4-(trifluoromethyl)phenylboronic acid
Uniqueness
(4-methylbenzyl)boronic acid is unique due to the presence of the methyl group at the para position, which can influence its reactivity and binding properties. This structural feature can enhance its selectivity and efficiency in certain applications compared to other boronic acids .
Eigenschaften
CAS-Nummer |
21983-00-6 |
|---|---|
Molekularformel |
C8H11BO2 |
Molekulargewicht |
149.98 g/mol |
IUPAC-Name |
(4-methylphenyl)methylboronic acid |
InChI |
InChI=1S/C8H11BO2/c1-7-2-4-8(5-3-7)6-9(10)11/h2-5,10-11H,6H2,1H3 |
InChI-Schlüssel |
XBNDIPVZYXCFJX-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC1=CC=C(C=C1)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoroimidazo[1,5-a]pyridine](/img/structure/B11922295.png)


![5,7A-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B11922307.png)






![5-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922349.png)
![(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B11922356.png)
![7-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922363.png)
